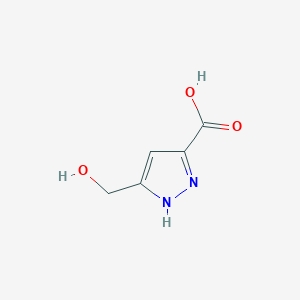
3,5-dichloro-2-methanesulfonamidobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and any notable characteristics .
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound. It could include the starting materials, reagents, reaction conditions, and the overall reaction scheme .Molecular Structure Analysis
This involves examining the compound’s molecular structure, including its atomic arrangement and any functional groups. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It could include its reactivity with other substances, the products it forms, and the conditions under which these reactions occur .Physical And Chemical Properties Analysis
This would involve studying properties like the compound’s melting point, boiling point, solubility, density, and reactivity. These properties can often be found in the compound’s Material Safety Data Sheet (MSDS) .Mechanism of Action
Safety and Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,5-dichloro-2-methanesulfonamidobenzoic acid involves the introduction of a methanesulfonamide group onto a 3,5-dichlorobenzoic acid molecule.", "Starting Materials": [ "3,5-dichlorobenzoic acid", "methanesulfonyl chloride", "triethylamine", "dimethylformamide", "water" ], "Reaction": [ "Step 1: Dissolve 3,5-dichlorobenzoic acid in dimethylformamide.", "Step 2: Add triethylamine to the solution to act as a base.", "Step 3: Slowly add methanesulfonyl chloride to the solution while stirring.", "Step 4: Allow the reaction to proceed for several hours at room temperature.", "Step 5: Quench the reaction by adding water to the solution.", "Step 6: Acidify the solution with hydrochloric acid to precipitate the product.", "Step 7: Collect the precipitated product by filtration and wash with water.", "Step 8: Dry the product under vacuum to obtain 3,5-dichloro-2-methanesulfonamidobenzoic acid." ] } | |
CAS RN |
1094453-30-1 |
Product Name |
3,5-dichloro-2-methanesulfonamidobenzoic acid |
Molecular Formula |
C8H7Cl2NO4S |
Molecular Weight |
284.1 |
Purity |
90 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-difluoro-1-[(E)-2-nitroethenyl]benzene](/img/structure/B6281283.png)
